Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H20BrN3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group, a bromo-cyanophenyl group, and a carboxylate group.
Mechanism of Action
Target of Action
Similar compounds containing piperazine rings have shown a wide spectrum of biological activities, which can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Mode of Action
Compounds with piperazine rings are known to interact favorably with macromolecules, which could be a result of their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds .
Biochemical Pathways
Similar compounds have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-2-cyanophenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperazine ring can undergo oxidation to form N-oxides under the influence of oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Products with the bromo group replaced by the nucleophile.
Reduction: Amines formed from the reduction of the cyano group.
Oxidation: N-oxides formed from the oxidation of the piperazine ring.
Scientific Research Applications
Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-bromo-4-cyanophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate is unique due to the specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of both bromo and cyano groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(17)10-12(14)11-18/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYUEAVZGYNCJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718256 | |
Record name | tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791846-40-7 | |
Record name | tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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